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Compound of Interest

Compound Name: 2-Methylpropanethioamide

Cat. No.: B017427 Get Quote

A Spectroscopic Showdown: 2-
Methylpropanethioamide vs. its Amide Precursor
A comparative analysis of the spectral characteristics of 2-Methylpropanethioamide and 2-

Methylpropanamide, offering researchers key data for identification and differentiation.

This guide provides a detailed spectroscopic comparison of 2-Methylpropanethioamide and

its oxygen-containing precursor, 2-Methylpropanamide. The substitution of the carbonyl oxygen

with sulfur induces significant changes in the molecule's electronic environment, which are

clearly reflected in their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and

Mass Spectrometry (MS) data. This document serves as a practical reference for researchers

in medicinal chemistry, materials science, and organic synthesis, providing the necessary data

to distinguish between these two compounds.

Comparative Spectroscopic Data
The key distinguishing spectral features are summarized below. The most notable differences

arise from the replacement of the C=O group in 2-Methylpropanamide with the C=S group in 2-
Methylpropanethioamide.[1][2]

Table 1: Physical and Molecular Properties
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Property 2-Methylpropanamide 2-Methylpropanethioamide

Molecular Formula C₄H₉NO[1][3] C₄H₉NS[2][4]

Molecular Weight 87.12 g/mol [1][3] 103.19 g/mol [2][4]

Appearance White crystalline solid Off-white to yellow solid

Table 2: Infrared (IR) Spectroscopy Data
The most significant difference in the IR spectra is the position of the carbonyl versus the

thiocarbonyl stretch. The C=O bond of the amide gives a strong, sharp absorption at a higher

wavenumber compared to the weaker C=S bond absorption of the thioamide.

Functional Group

2-
Methylpropanamid
e (Expected
Absorption, cm⁻¹)

2-
Methylpropanethio
amide (Expected
Absorption, cm⁻¹)

Vibration Type

N-H Stretch
3350-3180 (two

bands)

3350-3180 (two

bands)
Amide/Thioamide N-H

C-H Stretch 3000-2850 3000-2850 sp³ C-H

C=O Stretch (Amide I)
~1670 (strong, sharp)

[5]
N/A Carbonyl Stretch

N-H Bend (Amide II) ~1620 ~1600-1640 N-H Bending

C=S Stretch N/A ~1250-1020 (weaker) Thiocarbonyl Stretch

Table 3: ¹H NMR Spectroscopy Data
The chemical shifts in ¹H NMR are subtly affected by the change from oxygen to sulfur, with

protons nearer to the thiocarbonyl group generally showing a downfield shift.
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Protons

2-
Methylpropana
mide
(Expected δ,
ppm)

2-
Methylpropane
thioamide
(Expected δ,
ppm)

Multiplicity Integration

-C(CH₃)₂ ~1.1 - 1.3 ~1.2 - 1.4 Doublet 6H

-CH- ~2.3 - 2.5 ~2.8 - 3.1 Septet 1H

-NH₂
~5.5 - 7.5

(broad)

~7.5 - 9.5

(broad)
Singlet (broad) 2H

Table 4: ¹³C NMR Spectroscopy Data
The most dramatic difference is observed in the chemical shift of the carbonyl vs. thiocarbonyl

carbon. The thiocarbonyl carbon is significantly deshielded (shifted downfield) compared to the

carbonyl carbon.

Carbon
2-Methylpropanamide
(Expected δ, ppm)

2-Methylpropanethioamide
(Expected δ, ppm)

-C(CH₃)₂ ~19 - 21 ~22 - 25

-CH- ~35 - 37 ~45 - 48

C=O / C=S ~178 - 182 ~205 - 210

Table 5: Mass Spectrometry (MS) Data
The molecular ion peak directly reflects the difference in molecular weight. Both molecules are

expected to show a prominent fragment corresponding to the stable isopropyl cation.

Data Point 2-Methylpropanamide 2-Methylpropanethioamide

[M]⁺ (m/z) 87[1] 103[2]

Base Peak (m/z) 43 ([CH(CH₃)₂]⁺)[6] 43 ([CH(CH₃)₂]⁺)

Monoisotopic Mass (Da) 87.06841 103.04557[2]
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Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The general

protocols for each are outlined below.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR)

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond crystal).

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ by co-

adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty

ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 300 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a

standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00

ppm).

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of

16-64 transients.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon

spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low

natural abundance of ¹³C.

Mass Spectrometry (MS)
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Technique: Electron Ionization (EI)

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

on a mass spectrometer.

Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent (e.g.,

dichloromethane or methanol). For direct insertion, a small amount of the solid is placed in a

capillary tube.

Data Acquisition: In EI mode, the sample is bombarded with electrons at a standard energy

of 70 eV. The resulting positively charged ions are separated by a mass analyzer (e.g., a

quadrupole) and detected. The mass spectrum is a plot of relative ion abundance versus the

mass-to-charge ratio (m/z).

Visualization of Synthesis
The logical relationship between the two compounds is that of a precursor and its product. 2-
Methylpropanethioamide can be synthesized from 2-Methylpropanamide via a thionation

reaction, commonly using a reagent such as Lawesson's Reagent or Phosphorus Pentasulfide

(P₄S₁₀).

2-Methylpropanamide
(Precursor)

Thionation Reaction 2-Methylpropanethioamide
(Product)

Thionating Agent
(e.g., Lawesson's Reagent)

Click to download full resolution via product page

Caption: Synthetic pathway from amide to thioamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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